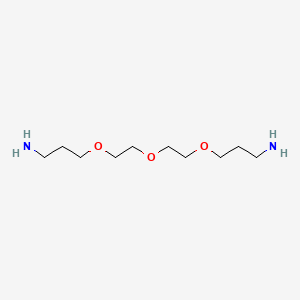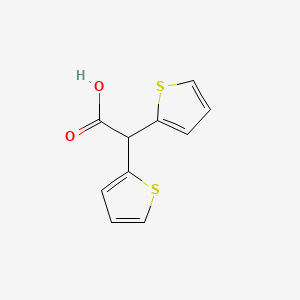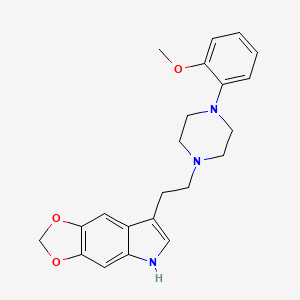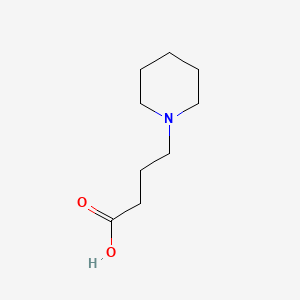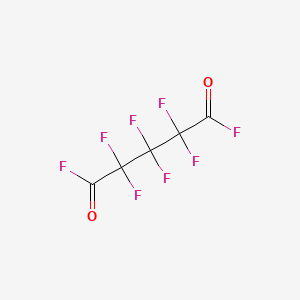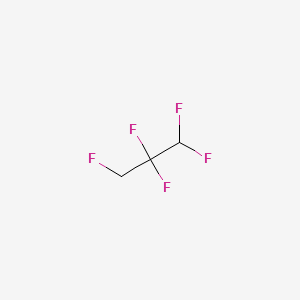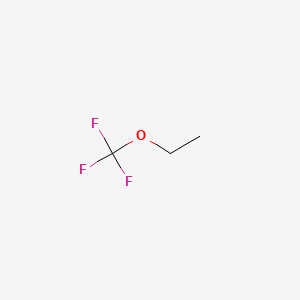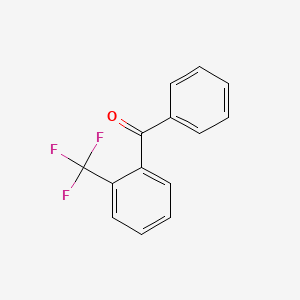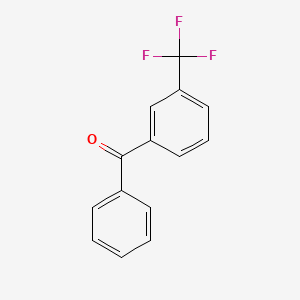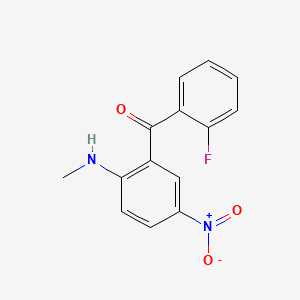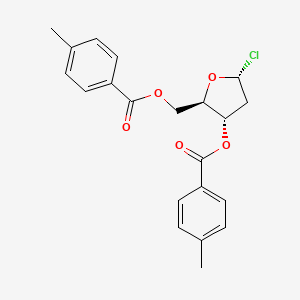
Chlorosucrose de Hoffer
Vue d'ensemble
Description
Hoffer’s chlorosugar is a unique family of carbohydrate-based derivatives. It has the molecular formula C21H21ClO5 . The average mass is 388.841 Da and the monoisotopic mass is 388.107758 Da .
Molecular Structure Analysis
Hoffer’s chlorosugar has 3 defined stereocentres . The structure includes a 5-chloro-3-(4-methylbenzoyloxy)oxolan-2-yl group and a methyl 4-methylbenzoate group .Physical and Chemical Properties Analysis
Hoffer’s chlorosugar has a density of 1.3±0.1 g/cm3 . The boiling point is 518.4±50.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 7 freely rotating bonds . The polar surface area is 62 Å2 . The molar volume is 303.0±5.0 cm3 .Applications De Recherche Scientifique
Synthèse d'une sonde d'hybridation d'ADN à fluorescence activée
La chlorosucrose de Hoffer est utilisée dans la synthèse d'une sonde d'hybridation d'ADN à fluorescence activée . Cette sonde est conçue pour détecter la présence de séquences d'ADN spécifiques. La synthèse de la sonde commence par le 5-amino-2-méthylbenzothiazole et fournit l'analogue de la base nucléique DEAtC en quatre étapes de synthèse. Cet analogue de la base nucléique est ensuite silylé en utilisant de la BSA et conjugué à la this compound pour fournir le nucléoside DEAtC protégé avec un bon rendement .
Synthèse d'ADN en phase solide
Après élimination du groupe protecteur et isolement chromatographique du β-anomère, la dimethoxytritylation et la synthèse du phosphoramidite ont permis d'obtenir le monomère pour la synthèse d'ADN en phase solide . Les conditions de synthèse d'ADN en phase solide utilisant un couplage prolongé de l'amidite DEAtC et un temps de déprotection court sont utilisées pour maximiser l'efficacité .
Analogues de nucléosides fluorescents
La this compound est utilisée dans la création d'analogues de nucléosides fluorescents . Ces analogues ont trouvé une application répandue en biophysique en raison de leur capacité à signaler la conformation, la reconnaissance, la structure et la séquence des acides nucléiques .
Analyse chimique
La this compound est utilisée en analyse chimique, notamment dans le domaine des tests et de la fabrication alimentaires et des boissons . Elle aide à la formulation et à l'analyse microbiologique de divers produits .
Tests environnementaux
La this compound est également utilisée dans les tests environnementaux . Cela comprend l'échantillonnage et la surveillance de l'air, ainsi que les tests de l'eau potable .
Tests du cannabis
Dans le domaine en plein essor des tests du cannabis, la this compound est utilisée pour analyser la composition chimique des produits du cannabis .
Mécanisme D'action
Target of Action
Hoffer’s chlorosugar primarily targets the APOBEC3A-H enzyme family . This family is a part of the human innate immune system and plays a crucial role in deaminating cytosine to uracil in single-stranded DNA (ssDNA), thereby preventing the spread of pathogenic genetic information .
Mode of Action
Hoffer’s chlorosugar interacts with its targets by inhibiting the APOBEC3A-H enzyme family . This inhibition can prevent APOBEC3-induced mutagenesis, which promotes viral and cancer evolution, thus enabling the progression of diseases and development of drug resistance .
Biochemical Pathways
The primary biochemical pathway affected by Hoffer’s chlorosugar is the cytosine deamination pathway . By inhibiting the APOBEC3A-H enzyme family, Hoffer’s chlorosugar can prevent the conversion of cytosine to uracil in ssDNA . This action can limit the spread of pathogenic genetic information and potentially slow the progression of diseases and the development of drug resistance .
Result of Action
The molecular and cellular effects of Hoffer’s chlorosugar’s action primarily involve the inhibition of the APOBEC3A-H enzyme family . This inhibition can prevent APOBEC3-induced mutagenesis, potentially slowing the progression of diseases and the development of drug resistance .
Analyse Biochimique
Biochemical Properties
Hoffer’s chlorosugar plays a significant role in biochemical reactions, particularly in the synthesis of nucleic acid derivatives. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to nucleic acid substrates. These interactions are essential for the formation of nucleosides and nucleotides, which are the building blocks of DNA and RNA. Additionally, Hoffer’s chlorosugar can interact with proteins involved in nucleic acid metabolism, influencing the synthesis and modification of nucleic acids .
Cellular Effects
Hoffer’s chlorosugar affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular responses. Additionally, Hoffer’s chlorosugar can impact cellular metabolism by affecting the synthesis and degradation of nucleic acids, thereby influencing overall cellular function .
Molecular Mechanism
The molecular mechanism of Hoffer’s chlorosugar involves its interaction with specific biomolecules, such as enzymes and proteins. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, Hoffer’s chlorosugar can inhibit glycosyltransferases, preventing the transfer of sugar moieties to nucleic acid substrates. This inhibition can lead to changes in nucleic acid synthesis and modification, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hoffer’s chlorosugar can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Hoffer’s chlorosugar is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Hoffer’s chlorosugar can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Hoffer’s chlorosugar vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant adverse effects. At high doses, Hoffer’s chlorosugar can exhibit toxic effects, such as cellular toxicity and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage level triggers a significant change in cellular responses. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
Hoffer’s chlorosugar is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as glycosyltransferases and nucleotidases, influencing the synthesis and degradation of nucleic acids. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Hoffer’s chlorosugar can also impact the regulation of metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, Hoffer’s chlorosugar is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cellular compartments. Hoffer’s chlorosugar can accumulate in specific tissues, influencing its overall distribution and effects. The compound’s transport and distribution are critical factors that determine its efficacy and impact on cellular function .
Subcellular Localization
Hoffer’s chlorosugar exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Hoffer’s chlorosugar may localize to the nucleus, where it can interact with nucleic acids and enzymes involved in DNA replication and repair. This subcellular localization is essential for the compound’s role in modulating cellular processes and gene expression .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Hoffer's chlorosugar can be achieved through a multi-step process involving the conversion of a readily available starting material into the desired product. The key steps in the synthesis pathway include protection of the hydroxyl groups, chlorination of the protected sugar, and deprotection of the chlorinated product.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Pyridine", "Thionyl chloride", "Methanol", "Sodium methoxide" ], "Reaction": [ "Protection of hydroxyl groups: D-glucose is reacted with acetic anhydride and pyridine to form the acetyl-protected sugar.", "Chlorination of protected sugar: The acetyl-protected sugar is reacted with thionyl chloride to form the corresponding chlorosugar.", "Deprotection of chlorosugar: The chlorosugar is treated with methanol and sodium methoxide to remove the acetyl protecting groups and yield Hoffer's chlorosugar." ] } | |
Numéro CAS |
4330-21-6 |
Formule moléculaire |
C21H21ClO5 |
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |
Clé InChI |
FJHSYOMVMMNQJQ-IPMKNSEASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |
SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |
| 4330-21-6 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide examples of reactions where Hoffer's chlorosugar is used to synthesize modified nucleosides with specific properties?
A1: Absolutely! Here are a few examples:
Q2: Are there any regioselectivity challenges when using Hoffer's chlorosugar, and how are they addressed?
A3: Yes, achieving regioselective glycosylation, particularly with ambident nucleophiles like purines, can be challenging. Studies have shown that using bulky protecting groups like 2,3-dicyclohexylsuccinimide (Cy2SI) on the purine base significantly enhances regioselectivity during glycosylation with Hoffer's chlorosugar. [] This approach favors the desired N9-glycosylation over potential N7-glycosylation, leading to the synthesis of the desired nucleoside isomer.
Q3: Hoffer's chlorosugar is often used in conjunction with other reagents. Can you provide an example?
A4: Certainly! In the synthesis of dDs amidite, a building block for DNA incorporating the unnatural base Ds (7-(2-thienyl)-imidazo[4,5-b]pyridine), Hoffer's chlorosugar is reacted with a protected Ds base. [] This reaction is typically carried out in the presence of a Lewis acid catalyst, such as silver triflate, to activate the chlorosugar and facilitate the formation of the desired N-glycosidic bond.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


